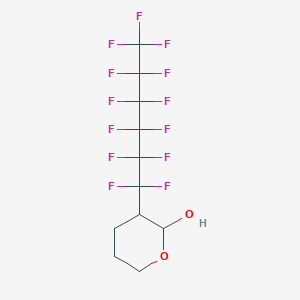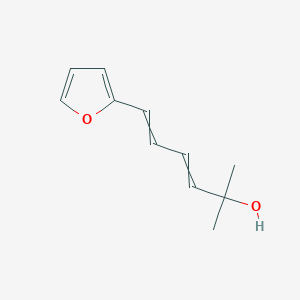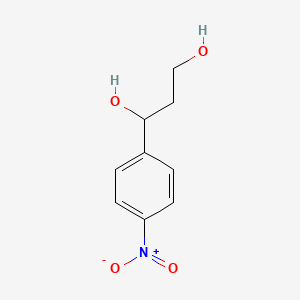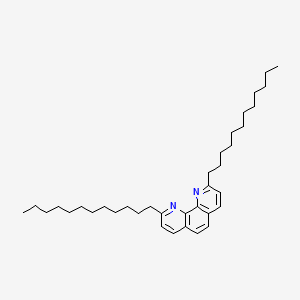
1,10-Phenanthroline, 2,9-didodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline, 2,9-didodecyl- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its chelating properties. This compound is characterized by the presence of two dodecyl groups at the 2 and 9 positions of the phenanthroline ring, which enhances its solubility in organic solvents and modifies its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 2,9-didodecyl- typically involves the alkylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with dodecyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete substitution at the 2 and 9 positions.
Industrial Production Methods
Industrial production of 1,10-Phenanthroline, 2,9-didodecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthroline, 2,9-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted phenanthroline derivatives.
Applications De Recherche Scientifique
1,10-Phenanthroline, 2,9-didodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Employed in the study of metalloproteins and enzymes, particularly those involving metal ion coordination.
Medicine: Investigated for its potential as an anticancer agent due to its ability to chelate metal ions and interfere with cellular processes.
Industry: Utilized in the development of sensors and materials for environmental monitoring and waste treatment.
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline, 2,9-didodecyl- primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteases and other metalloenzymes, disrupting their catalytic activity. This chelation process involves the nitrogen atoms in the phenanthroline ring coordinating with the metal ion, forming a stable complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong chelating properties and use in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with different electronic properties.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness
1,10-Phenanthroline, 2,9-didodecyl- is unique due to the presence of long dodecyl chains, which enhance its solubility in organic solvents and modify its chemical reactivity. This makes it particularly useful in applications where solubility and hydrophobic interactions are important, such as in the development of organic materials and sensors.
Propriétés
Numéro CAS |
133931-80-3 |
|---|---|
Formule moléculaire |
C36H56N2 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
2,9-didodecyl-1,10-phenanthroline |
InChI |
InChI=1S/C36H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-27-31-25-26-32-28-30-34(38-36(32)35(31)37-33)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
Clé InChI |
PBWJJDHYIZKYJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCCCCCCCCCC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




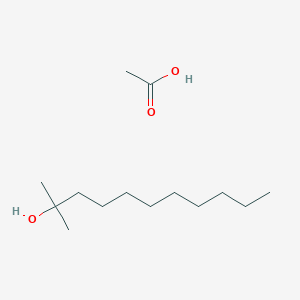
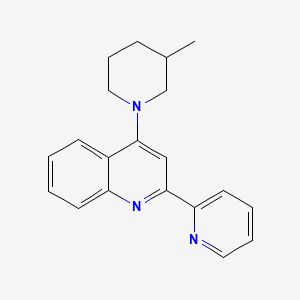
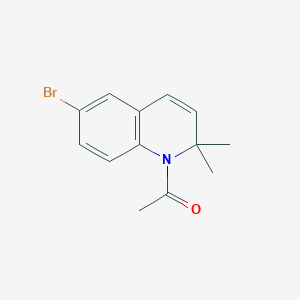

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)

